molecular formula C19H22O3 B11827980 1,3-Dioxolane, 4-(methoxydiphenylmethyl)-2,2-dimethyl-, (4R)-

1,3-Dioxolane, 4-(methoxydiphenylmethyl)-2,2-dimethyl-, (4R)-

Cat. No.: B11827980
M. Wt: 298.4 g/mol
InChI Key: SBBXNJVMRYRBJH-QGZVFWFLSA-N
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Description

1,3-Dioxolane, 4-(methoxydiphenylmethyl)-2,2-dimethyl-, (4R)- is a specialized organic compound belonging to the class of dioxolanes. Dioxolanes are five-membered cyclic acetals containing two oxygen atoms at the 1 and 3 positions. This particular compound is characterized by the presence of a methoxydiphenylmethyl group and two methyl groups at the 2,2 positions, with a specific (4R) stereochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxolane, 4-(methoxydiphenylmethyl)-2,2-dimethyl-, (4R)- typically involves the acetalization of aldehydes or ketones with ethylene glycol. The reaction is catalyzed by acids such as p-toluenesulfonic acid or sulfuric acid. The process involves the formation of a 1,3-dioxolane ring through the reaction of the carbonyl compound with ethylene glycol under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolane, 4-(methoxydiphenylmethyl)-2,2-dimethyl-, (4R)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxydiphenylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted dioxolanes with various functional groups.

Scientific Research Applications

1,3-Dioxolane, 4-(methoxydiphenylmethyl)-2,2-dimethyl-, (4R)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dioxolane, 4-(methoxydiphenylmethyl)-2,2-dimethyl-, (4R)- involves its interaction with specific molecular targets. The compound can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthesis. It forms stable cyclic acetals that can be selectively deprotected under mild conditions, allowing for controlled chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxolane, 4-methyl-: A simpler dioxolane with a single methyl group.

    4-Methylene-1,3-dioxolane: Contains a methylene group instead of the methoxydiphenylmethyl group.

    1,3-Dioxolane, 2-(4-methoxyphenyl)-4-methyl: Similar structure with a methoxyphenyl group.

Uniqueness

1,3-Dioxolane, 4-(methoxydiphenylmethyl)-2,2-dimethyl-, (4R)- is unique due to its specific stereochemistry and the presence of the methoxydiphenylmethyl group. This structural feature imparts distinct chemical properties and reactivity, making it valuable in specialized applications.

Properties

Molecular Formula

C19H22O3

Molecular Weight

298.4 g/mol

IUPAC Name

(4R)-4-[methoxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane

InChI

InChI=1S/C19H22O3/c1-18(2)21-14-17(22-18)19(20-3,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17H,14H2,1-3H3/t17-/m1/s1

InChI Key

SBBXNJVMRYRBJH-QGZVFWFLSA-N

Isomeric SMILES

CC1(OC[C@@H](O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C

Canonical SMILES

CC1(OCC(O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C

Origin of Product

United States

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